ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno-oxazin core fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chromone intermediate. This intermediate then undergoes cyclization with an appropriate amine to form the chromeno-oxazin core. The final step involves esterification with benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazin ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- 4-Ethyl-2-oxo-9-[(2R)-tetrahydro-2-furanylmethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
- 9-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
Uniqueness
Ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21NO5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate |
InChI |
InChI=1S/C26H21NO5/c1-2-30-26(29)18-8-10-19(11-9-18)27-15-22-23(31-16-27)13-12-20-21(14-24(28)32-25(20)22)17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3 |
InChI Key |
MZQXORDNZFEQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.